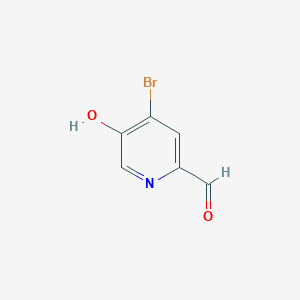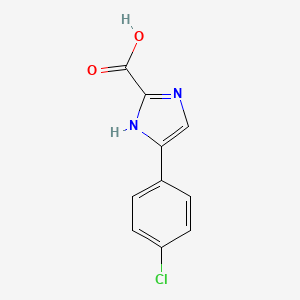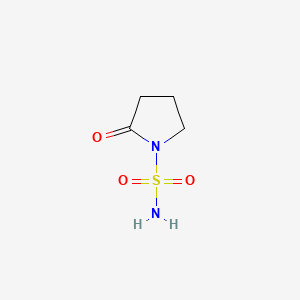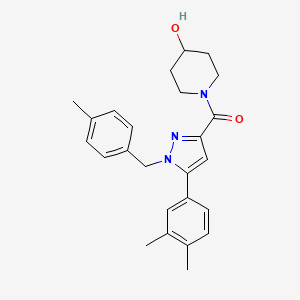
(5-(3,4-Dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(5-(3,4-Dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone” is a synthetic organic molecule that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “(5-(3,4-Dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone” typically involves multi-step organic reactions. The starting materials often include substituted benzyl and pyrazole derivatives. Common synthetic routes may involve:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones.
Substitution reactions: Introducing the 3,4-dimethylphenyl and 4-methylbenzyl groups through nucleophilic substitution reactions.
Coupling reactions: Attaching the 4-hydroxypiperidin-1-yl group via coupling reactions using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: Halogenation or nitration of aromatic rings using halogenating agents or nitrating mixtures.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4, H2O2.
Reducing agents: NaBH4, LiAlH4.
Substitution reagents: Halogens (Cl2, Br2), nitrating mixtures (HNO3/H2SO4).
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a building block in organic synthesis for the development of new materials and catalysts.
Biology
In biological research, it may be studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine
The compound could be investigated for its pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry
In industrial applications, it may be used in the synthesis of advanced materials, polymers, or as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of “(5-(3,4-Dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Phenyl-1-benzyl-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone
- (5-(4-Methylphenyl)-1-(4-methylbenzyl)-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone
Uniqueness
The uniqueness of “(5-(3,4-Dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone” lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
Eigenschaften
Molekularformel |
C25H29N3O2 |
|---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
[5-(3,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]pyrazol-3-yl]-(4-hydroxypiperidin-1-yl)methanone |
InChI |
InChI=1S/C25H29N3O2/c1-17-4-7-20(8-5-17)16-28-24(21-9-6-18(2)19(3)14-21)15-23(26-28)25(30)27-12-10-22(29)11-13-27/h4-9,14-15,22,29H,10-13,16H2,1-3H3 |
InChI-Schlüssel |
DZEHORZBWZQTRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)N3CCC(CC3)O)C4=CC(=C(C=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


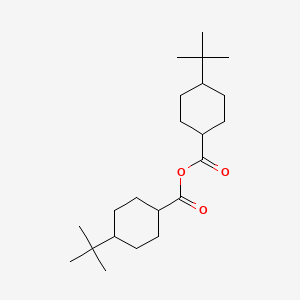
![1-[4-(Difluoromethyl)phenyl]cyclohexanamine](/img/structure/B12863999.png)
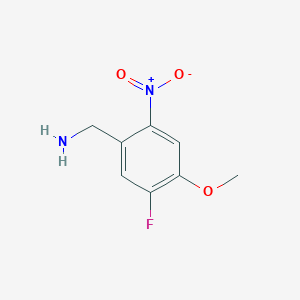


![4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12864014.png)
![2-(Difluoromethoxy)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12864017.png)
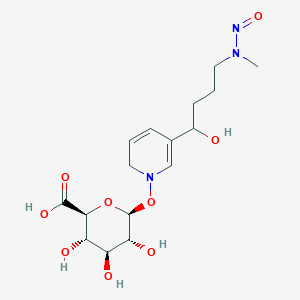

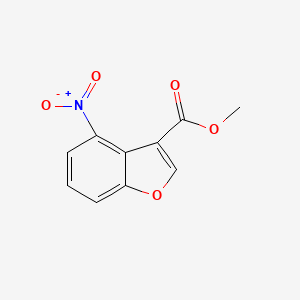
![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)-](/img/structure/B12864058.png)
